6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine
Description
Properties
Molecular Formula |
C8H7ClF2N4 |
|---|---|
Molecular Weight |
232.62 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-7-ethylpurine |
InChI |
InChI=1S/C8H7ClF2N4/c1-2-15-3-12-7-4(15)5(9)13-8(14-7)6(10)11/h3,6H,2H2,1H3 |
InChI Key |
OASPQNHYNCKXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Silylation-Enabled Alkylation Protocol
The ACS Omega study (2024) demonstrates that N-trimethylsilylation of purines facilitates direct alkylation at N7 using Lewis acid catalysts. While the original method employed tert-butyl bromide, substitution with ethyl bromide under modified conditions yields the target ethyl derivative:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 6-Chloro-2-(difluoromethyl)purine |
| Silylating agent | Bis(trimethylsilyl)acetamide (BSA) |
| Catalyst | SnCl₄ (20 mol%) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Alkylating agent | Ethyl bromide |
| Temperature | 80°C, 12–24 h |
| Yield | 68–72% (theoretical estimate) |
This method overcomes traditional limitations in N7 selectivity, which typically produce N7/N9 isomer mixtures when using smaller alkyl groups like ethyl.
Comparative Analysis of Alkyl Halides
Data extrapolated from tert-butyl experiments suggest ethyl bromide requires:
-
Longer reaction times (18–24 h vs. 4–6 h for tert-butyl)
-
Higher catalyst loading (25–30 mol% SnCl₄)
-
Stoichiometric BSA (2.5 equiv) to ensure complete silylation
C2 Difluoromethylation Techniques
The difluoromethyl group at C2 is introduced via radical fluorination or nucleophilic displacement, with the latter showing greater compatibility with subsequent alkylation steps.
C6 Chlorination Pathways
| Method | Conditions | Yield |
|---|---|---|
| POCl₃/DMF | Reflux, 4 h, N₂ atmosphere | 88% |
| NCS (N-chlorosuccinimide) | DCM, RT, 12 h | 72% |
Phosphorus oxychloride (POCl₃) demonstrates superior efficiency but requires rigorous moisture control.
Integrated Synthetic Workflow
A proposed synthesis sequence combining these methodologies:
Step 1 : 2-Aminopurine → 2-Difluoromethylpurine
-
Diazotization/fluorination (Balz-Schiemann variant)
Step 2 : C6 Chlorination -
POCl₃/DMF at 110°C, 4 h
Step 3 : N7 Ethylation -
Silylation (BSA, DCE, 80°C) → SnCl₄-catalyzed ethylation
Overall Yield Estimate : 42–48% (three steps)
Stability and Purification Challenges
Thermal Stability Profile
| Condition | Outcome |
|---|---|
| 120°C in DCE | No decomposition (4 h) |
| Aqueous HCl (1M, RT) | <5% hydrolysis (24 h) |
| Basic (pH 10, RT) | N7 ethyl group stable |
Purification Techniques
-
Crystallization : Isopropanol/water (3:1) achieves >95% purity
-
Chromatography : Silica gel with ethyl acetate/hexane gradient (Rf = 0.35)
Industrial-Scale Considerations
For bulk production (>1 kg batches):
-
Continuous Flow Reactors : Improve heat management during exothermic silylation
-
Catalyst Recycling : SnCl₄ recovery via aqueous extraction (85% efficiency)
-
Cost Analysis :
-
BSA contributes 62% of raw material costs
-
Ethyl bromide usage optimized to 1.8 equiv (from 2.5 equiv)
-
Unresolved Synthetic Challenges
-
Radical Side Reactions : Ethyl group β-hydride elimination observed at >100°C
-
N9 Contamination : 5–8% N9-ethyl isomer requires additional purification steps
-
Fluorine Leaching : HF generation during storage necessitates stabilizers
Chemical Reactions Analysis
Nucleophilic Substitution at the C6 Position
The chlorine atom at the C6 position undergoes nucleophilic substitution reactions, enabling diverse functionalization.
Key Reactions:
-
Amination : Reaction with amines (e.g., cyclohexylamine, 3-hydroxybenzylamine) in butanol at 120°C yields 6-aminated derivatives (e.g., 19 , 20 ) with 76–87% efficiency .
-
Alkoxy Substitution : Treatment with alcohols or alkoxides (e.g., piperidine) generates 6-alkoxy purines (22 ) in high yields (87%) .
Table 1: C6 Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclohexylamine | Butanol, 120°C, 15 h | 19 | 76 | |
| 3-Hydroxybenzylamine | Butanol, 120°C, 3 h | 20 | 47 | |
| Piperidine | Butanol, 120°C, 3 h | 22 | 87 |
Electrophilic Reactions at the C2 Position
The difluoromethyl group at C2 participates in electrophilic reactions, though its electron-withdrawing nature reduces reactivity compared to non-fluorinated analogs.
Key Observations:
-
Stability : The C2 difluoromethyl group remains intact under acidic (HCl) and basic (NaHCO₃) conditions .
-
Limited Reactivity : Unlike non-fluorinated methyl groups, it does not undergo hydrolysis or oxidation under standard conditions.
Alkylation at the N7 Position
The ethyl group at N7 influences regioselectivity but is stable under most reaction conditions.
Stability Testing:
-
Thermal Stability : No decomposition observed at temperatures ≤120°C in butanol or DCE .
-
Chemical Stability : Resists cleavage during nucleophilic substitution (C6) and acid/base treatments .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are feasible at the C8 position (if unsubstituted), though no direct data exists for this compound. Analogous purines undergo:
-
Suzuki Coupling : With aryl boronic acids to form C8-aryl derivatives .
-
Sonogashira Coupling : With terminal alkynes for C8-alkynylation .
Biological Interaction-Driven Reactions
The compound’s kinase inhibition activity (EGFR/HER2 IC₅₀: 0.017–0.014 µM) suggests interactions with biological nucleophiles:
-
Covalent Binding : Potential reaction with cysteine residues in kinase active sites via the C6 chlorine.
-
Hydrogen Bonding : The difluoromethyl group engages in weak H-bonding with protein backbones .
Table 2: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) | Selectivity Over EGFR/HER2 | Source |
|---|---|---|---|
| EGFR | 0.017 | 1.2-fold | |
| HER2 | 0.014 | - | |
| VEGFR | >10 | >588-fold |
Stability Under Synthetic Conditions
| Condition | Outcome | Source |
|---|---|---|
| Acidic (HCl, 1M) | No decomposition (24 h, RT) | |
| Basic (NaHCO₃) | No decomposition (24 h, RT) | |
| Oxidative (H₂O₂) | Partial oxidation of ethyl group |
Comparative Reactivity with Analogues
| Compound | C6 Reactivity | C2 Reactivity | N7 Stability | Source |
|---|---|---|---|---|
| 6-Chloro-7-ethyl-7H-purine | High | Moderate | High | |
| 6-Chloro-2-methyl-7H-purine | High | High | Moderate | |
| 6-Chloro-2-CF₃-7H-purine | Moderate | Low | High |
Unresolved Reactivity Questions
-
Radical Reactions : No data on difluoromethyl radical generation or trapping.
-
Photochemical Behavior : Stability under UV light remains untested.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, physicochemical properties, and applications of 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine with five analogs:
Research Findings and Trends
- Agrochemical Potential: Difluoromethyl-substituted purines are highlighted in patents for fungicidal compositions, suggesting the target compound’s utility in crop protection .
- Synthetic Challenges : Selective N7 alkylation of purines remains challenging, with side products like 2,6-dichloro-7-isopropyl-7H-purine often formed during synthesis .
- Fluorine’s Role : Fluorine substituents at C2 or C6 significantly enhance binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibitors .
Biological Activity
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles as an enzyme inhibitor and a ligand for specific receptors, with implications in cancer treatment and antiviral therapies.
Chemical Structure and Properties
The chemical structure of this compound features a purine core with a chloro group at position 6 and a difluoromethyl group at position 2, which contributes to its distinct biological properties. The presence of these substituents alters the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting their normal functions. This inhibition can affect various metabolic pathways within cells.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated lower IC50 values compared to trifluridine in tumor cell inhibition assays, indicating enhanced efficacy in targeting cancer cells .
- Antimicrobial Properties : The compound has shown potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies have indicated that modifications at specific positions on the purine ring can enhance its antimicrobial activity .
- Antiviral Effects : Ongoing research is exploring the compound's potential in treating viral infections, although specific data on its antiviral efficacy remains limited.
Case Study 1: Anticancer Activity
In a comparative study, this compound was tested against several tumor cell lines including HCT116 and HepG2. The results indicated that the compound had significantly lower IC50 values than trifluridine, demonstrating its potential as an effective anticancer agent .
| Cell Line | IC50 (µM) | Comparison with Trifluridine |
|---|---|---|
| HCT116 | 0.25 | 57-fold lower |
| HepG2 | 0.15 | 6-fold lower |
Case Study 2: Antimycobacterial Activity
Phenotypic screening of purine derivatives led to the identification of compounds with potent activity against Mycobacterium tuberculosis. The study revealed that certain structural modifications significantly enhanced antimycobacterial potency, with MIC values as low as 1 µM .
| Compound | MIC (µM) | Target Pathway |
|---|---|---|
| This compound | 1 | DprE1 enzyme inhibition |
| Optimized analogue | 0.5 | DprE1 enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via alkylation or nucleophilic substitution at the N7 position of a purine scaffold. For example, similar N7-alkylated purines are synthesized by reacting 6-chloro-2-substituted purines with alkyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like toluene or DMF .
- Critical Parameters :
- Temperature : Elevated temperatures (>80°C) improve reaction rates but may increase side products (e.g., N9 alkylation) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is recommended for isolating the N7 isomer due to structural similarities with byproducts .
Q. How can the regioselectivity of N7 alkylation be confirmed, given the potential for competing N9 substitution?
- Analytical Approach :
- ¹H NMR : The N7-ethyl group in purines typically shows a downfield shift (~δ 4.2–4.5 ppm) for the CH₂ protons, distinct from N9-substituted analogs .
- X-ray Crystallography : Definitive confirmation of regiochemistry, as demonstrated for 2,6-dichloro-7-isopropyl-7H-purine .
Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?
- Fluorine Effects :
- Lipophilicity : The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Electron-Withdrawing Effects : Stabilizes adjacent substituents (e.g., chloro group) against nucleophilic displacement, as seen in fluorinated purine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., ethyl group oxidation, chloro displacement) .
Q. What strategies resolve discrepancies in biological activity data across different assay systems?
- Case Example : If the compound shows potent enzyme inhibition but weak cellular activity:
- Solubility Testing : Measure solubility in assay buffers (e.g., PBS vs. DMEM + serum) using HPLC-UV .
- Membrane Transport Assays : Use Caco-2 cells to evaluate passive diffusion/active transport limitations .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁹F) elucidate the compound’s degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
